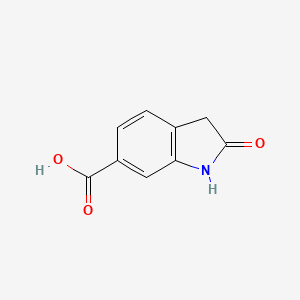

6-Carboxyoxindole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-1,3-dihydroindole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-8-4-5-1-2-6(9(12)13)3-7(5)10-8/h1-3H,4H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKVTJWRBSYRSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)C(=O)O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428451 | |

| Record name | 6-Carboxyoxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334952-09-9, 33495-09-9 | |

| Record name | 6-Carboxyoxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-1,3-dihydroindole-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 6 Carboxyoxindole

Classical and Contemporary Approaches to 6-Carboxyoxindole Synthesis

The synthesis of the this compound scaffold is crucial for its development in various chemical and biological studies. Methodologies often involve multi-step sequences starting from commercially available precursors.

Multi-Step Synthetic Strategies for this compound

A common strategy for constructing the oxindole (B195798) ring system involves the cyclization of suitably substituted anilide precursors. For halogenated oxindoles, such as 6-iodo-2-oxindole, which can serve as a precursor to the carboxylic acid via subsequent carbonylation or other functional group interconversions, multi-step syntheses are well-documented. google.com One general and widely applicable method is the palladium-catalyzed intramolecular α-arylation of amides. organic-chemistry.org This approach typically involves the cyclization of an α-haloacetanilide, which can be formed from the corresponding aniline (B41778).

For the direct synthesis of this compound, a plausible route starts from 4-amino-3-methylbenzoic acid. nbinno.comgoogle.com A general synthetic scheme, analogous to established oxindole syntheses, can be proposed. This would involve the protection of the amine, followed by reactions to build the five-membered ring and subsequent oxidation. A more direct route involves the reduction of a nitrophenyl derivative. For instance, a process starting with 4-nitro-m-xylene (B166903) can be oxidized to 4-nitro-2-methylbenzoic acid, which is then esterified and reduced to form methyl 4-amino-3-methylbenzoate. google.com This intermediate is a key building block that can be converted to the corresponding oxindole.

A representative synthetic pathway is the cyclization of anilides derived from α-chloroacetyl chloride. The general steps are outlined below:

Amide Formation: Reaction of a substituted aniline with an α-haloacetyl halide (e.g., chloroacetyl chloride) to form the corresponding α-chloroacetanilide.

Intramolecular Cyclization: A palladium-catalyzed intramolecular C-C bond formation (α-arylation) to close the five-membered ring, yielding the oxindole core. organic-chemistry.org

Functional Group Manipulation: If starting from a precursor like 6-bromo-2-oxindole, a subsequent step such as palladium-catalyzed carbonylation would be required to introduce the carboxylic acid group at the C6 position. google.comgoogle.com

| Step | Reaction Type | Key Reagents | Intermediate/Product | Reference |

| 1 | Amide Formation | Substituted Aniline, Chloroacetyl chloride | α-Chloroacetanilide derivative | organic-chemistry.org |

| 2 | Intramolecular α-Arylation | Pd Catalyst (e.g., Pd(OAc)2), Ligand, Base | Oxindole core | organic-chemistry.org |

| 3 | Carbonylation (if applicable) | CO, Methanol, Pd Catalyst | Carboxyoxindole derivative | google.com |

Protecting Group Chemistry in this compound Synthesis

In the multi-step synthesis of complex molecules like this compound, protecting groups are essential to prevent unwanted side reactions. pressbooks.puborganic-chemistry.org The choice of protecting group is critical and must be stable to the reaction conditions while being easily removable. organic-chemistry.orgyoutube.comlibretexts.org

For this compound, two primary functional groups may require protection: the carboxylic acid and the N-H of the oxindole ring.

Carboxylic Acid Protection: The carboxylic acid is often protected as an ester (e.g., methyl or ethyl ester) to prevent it from interfering with reactions targeting other parts of the molecule, such as those involving strong bases or nucleophiles. libretexts.org These ester groups can be readily removed by acid or base-catalyzed hydrolysis at a later stage. libretexts.orgchemistrystudent.com

Amine/Amide Protection: The nitrogen atom of the oxindole can be protected, for example, with a tert-butoxycarbonyl (Boc) group or a benzyl (B1604629) (Bn) group. organic-chemistry.orglibretexts.org This is particularly important if reactions are to be performed on the aromatic ring that are incompatible with the acidic N-H proton or if N-alkylation needs to be prevented. The Boc group is typically removed under acidic conditions, while the benzyl group can be cleaved by hydrogenolysis. libretexts.orgweebly.com

An orthogonal protecting group strategy allows for the selective removal of one group in the presence of another, providing precise control over the synthetic sequence. organic-chemistry.org For example, a methyl ester can be hydrolyzed under basic conditions while a Boc group on the nitrogen remains intact.

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Reference |

| Carboxylic Acid | Methyl Ester | -COOMe | Acid or Base Hydrolysis | libretexts.org |

| Carboxylic Acid | Benzyl Ester | -COOBn | Hydrogenolysis | libretexts.org |

| Carboxylic Acid | tert-Butyl Ester | -COOtBu | Acid Hydrolysis | libretexts.org |

| Amine/Amide | tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) | organic-chemistry.org |

| Amine/Amide | Benzyl | Bn | Hydrogenolysis (e.g., H₂, Pd/C) | libretexts.org |

| Amine/Amide | p-Methoxybenzyl | PMB | Oxidation or Strong Acid | rsc.org |

Stereoselective Synthesis of this compound Derivatives

The C3 position of the oxindole ring is a common site for substitution, and if this position is monosubstituted or asymmetrically disubstituted, it becomes a stereocenter. The development of stereoselective methods to synthesize chiral 3-substituted oxindoles is a significant area of research. organic-chemistry.orgresearchgate.net These methods often involve asymmetric catalysis to control the formation of the desired stereoisomer.

While specific examples for this compound are not extensively detailed in readily available literature, general strategies for the stereoselective synthesis of oxindoles can be applied. These include:

Asymmetric Alkylation: The enantioselective alkylation of the enolate of an N-protected oxindole using a chiral phase-transfer catalyst or a chiral ligand-metal complex.

Catalytic Asymmetric Addition: The reaction of an oxindole with an electrophile, such as an α,β-unsaturated ketone, in the presence of a chiral organocatalyst. sioc-journal.cn

Domino Reactions: Stereoselective domino or cascade reactions that construct the spiro-oxindole scaffold with multiple stereocenters in a single step. rsc.orgunimi.it For instance, a three-component reaction of isatins, heterocyclic ketene (B1206846) aminals, and ethyl trifluoroacetate (B77799) can yield structurally diverse spirooxindoles with high stereoselectivity. rsc.org

These approaches allow for the creation of libraries of chiral oxindole derivatives, which are valuable for screening in drug discovery programs. rsc.orgscirp.org

Functionalization and Derivatization Strategies for this compound

Once the this compound core is synthesized, it can be further modified to create a diverse range of derivatives. Functionalization can occur at the oxindole core itself or at the carboxyl group.

Regioselective Modifications of the Oxindole Core

Regioselective functionalization allows for the precise modification of specific positions on the oxindole scaffold, including the aromatic ring (C4, C5, C7), the nitrogen atom (N1), and the C3 position. chim.it

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for modifying the benzene (B151609) portion of the oxindole ring. chim.itnih.gov Palladium-catalyzed C-H arylation or alkenylation can introduce substituents at positions that are otherwise difficult to access. nih.gov For example, directing groups can be used to achieve regioselectivity at the C4 or C7 positions. chim.it Bismuth(III) catalysis has also been shown to promote regioselective alkylation at the C5 position of indolines, a related scaffold. rsc.org

N-Functionalization: The nitrogen atom of the oxindole can be readily alkylated or arylated under basic conditions. Protection of the carboxyl group is often necessary before N-functionalization to prevent deprotonation and potential side reactions.

C3-Functionalization: The C3 position is activated by the adjacent carbonyl group and is a hub for various chemical transformations. It can undergo alkylation, aldol-type condensations with aldehydes, and Michael additions to α,β-unsaturated systems to create 3-substituted or 3,3-disubstituted oxindoles. nih.govresearchgate.netsjp.ac.lk

Carboxyl Group Functionalization in this compound

The carboxylic acid group at the C6 position is a versatile handle for derivatization, enabling the synthesis of esters, amides, and other related compounds. cymitquimica.com

Esterification: this compound can be converted to its corresponding esters via reactions like the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. chemistrystudent.commasterorganicchemistry.com A catalyst-free method for synthesizing methylthiomethyl (MTM) esters from carboxylic acids using DMSO has been reported, with this compound being converted to its MTM ester in 97% yield. rsc.orgresearchgate.net This reaction provides a simple and high-yielding method for both protection and derivatization. rsc.orgresearchgate.net

Amide Bond Formation: The formation of amides from the carboxylic acid group is a fundamental transformation. This is typically achieved by activating the carboxylic acid with a coupling reagent, followed by reaction with a primary or secondary amine. luxembourg-bio.comorganic-chemistry.orgrsc.orgunimi.it A wide variety of coupling reagents are available, such as carbodiimides (e.g., DCC) and uronium/aminium salts (e.g., HATU, HBTU). luxembourg-bio.com Greener, one-pot methods that avoid traditional coupling agents are also being developed. escholarship.org This functionalization is key for linking the this compound moiety to other molecules, including peptides or solid supports.

| Reaction | Reagents/Conditions | Product | Yield | Reference |

| MTM Esterification | DMSO, 200 °C | 6-(Methylthiomethylcarbonyl)oxindole | 97% | rsc.orgresearchgate.net |

| Amide Coupling | Carboxylic Acid, Amine, Coupling Reagent | Amide Derivative | Varies | luxembourg-bio.com |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Reflux | Ester Derivative | Varies | chemistrystudent.commasterorganicchemistry.com |

Synthesis of this compound Conjugates and Prodrugs

The modification of the carboxylic acid moiety of this compound is a key strategy for developing conjugates and prodrugs. Prodrugs are inactive or less active derivatives that are converted into the active parent drug in vivo, often to improve physicochemical properties. Conjugates involve linking the molecule to another entity, such as a polymer, to alter its delivery or release profile.

A primary method for creating prodrugs of this compound is through esterification of the carboxyl group. A simple and practical protocol for the preparation of a methylthiomethyl (MTM) ester of this compound has been reported. rsc.org This reaction proceeds directly using dimethylsulfoxide (DMSO) as both the solvent and the methylthiomethyl source, achieving a high yield of 97% for the desired MTM ester product. rsc.org This method is notable for being catalyst-free and operationally simple. rsc.org

Other established prodrug strategies, while not yet reported specifically for this compound, are highly relevant. These include the formation of:

Acyloxyalkyl esters : These esters, such as the pivaloyloxymethyl (POM) group, are designed to be cleaved by cellular esterases to release the parent carboxylic acid. nih.govnih.gov This approach can enhance cell membrane permeability.

Acyloxybenzyl esters : This prodrug type is also cleaved by esterases, which initiates a cascade that expels a quinone methide to release the free drug. nih.gov

Polymeric Conjugates : this compound can be attached to a polymer backbone, such as one based on glycidyl (B131873) methacrylate, via a hydrolyzable ester linkage. chemrevlett.com Such systems can be designed for controlled or pH-sensitive drug release. The formation of the ester bond is often facilitated by a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). chemrevlett.com

These modifications are designed to modulate properties such as solubility, stability, and pharmacokinetic profiles. For instance, converting a parent drug into a hemisuccinate prodrug has been shown to significantly improve water solubility. mdpi.com

Table 1: Examples of Prodrug and Conjugate Strategies for Carboxylic Acids

| Strategy | Promoieties/Linker | Rationale |

|---|---|---|

| Ester Prodrugs | Methylthiomethyl (MTM) | Simple, high-yield synthesis. rsc.org |

| Pivaloyloxymethyl (POM) | Enhances cell permeability through esterase cleavage. nih.gov | |

| Acyloxybenzyl | Remote enzymatic cleavage releases the parent drug. nih.gov | |

| Polymer Conjugates | Ester linkage to polymer | Provides controlled or targeted drug release. chemrevlett.com |

Catalytic Approaches in this compound Synthesis

Catalytic methods are central to the efficient and selective synthesis of the oxindole scaffold. These approaches, using either small organic molecules or metal complexes as catalysts, offer significant advantages over traditional stoichiometric methods by reducing waste and improving reaction control. yale.eduacs.org

Asymmetric organocatalysis has become a powerful tool for the stereoselective synthesis of functionalized oxindoles. researchgate.net Annulation, or ring-forming, reactions are particularly important for constructing the core heterocyclic structure. While specific examples for the synthesis of the this compound parent are not detailed, the principles are widely applied to the oxindole class.

Key organocatalytic strategies include:

Domino Reactions : Organocatalysts can promote cascade or domino reactions, where multiple bonds are formed in a single operation. A squaramide-based catalyst, for instance, can facilitate a Michael/Mannich domino reaction to create complex spirooxindoles. researchgate.net

Bifunctional Catalysis : Many organocatalysts, such as those derived from thiourea (B124793) or cinchona alkaloids, are bifunctional. researchgate.netunimi.it They can activate both the electrophile and the nucleophile simultaneously, often through a network of hydrogen bonds, leading to high stereoselectivity. researchgate.netsioc-journal.cn For example, a bifunctional thiourea organocatalyst has been used in a domino oxa-Michael/1,6-addition reaction to produce chromans bearing spiro-connected oxindole scaffolds with excellent yields and stereoselectivities. nih.gov

These reactions demonstrate the utility of organocatalysis in building the complex architecture of oxindole derivatives from simpler precursors.

Table 2: Organocatalysts in Oxindole Synthesis

| Catalyst Type | Reaction Type | Mechanism/Features |

|---|---|---|

| Squaramide-based | Michael/Mannich Domino Reaction | Bifunctional activation via hydrogen bonding. researchgate.netunimi.it |

| Thiourea-based | Henry-type Conjugated Addition | Used in divergent synthesis of spirocyclic oxindoles. researchgate.net |

| Cinchona Alkaloid-derived | Oxa-Michael/1,6-Addition | Promotes domino reactions to form spiro-compounds. nih.gov |

Metal-Catalyzed Reactions for this compound Formation

Transition metal catalysis provides a versatile platform for the synthesis of oxindoles and other heterocyclic systems through powerful bond-forming reactions. rsc.org These methods are essential for both constructing the oxindole ring and for functionalizing it.

Prominent metal-catalyzed reactions applicable to this compound synthesis include:

Palladium-Catalyzed Cross-Coupling : Reactions such as the Suzuki, Heck, and Sonogashira reactions are fundamental in modern organic synthesis. libretexts.org They could be employed to introduce the carboxyl group (or a precursor) at the 6-position of a pre-existing oxindole core or to construct the aromatic portion of the molecule.

Copper-Catalyzed Reactions : Copper catalysts are widely used for C–S and other C-heteroatom bond formations, which could be relevant for synthesizing various substituted oxindoles. rsc.org

Spirocyclization Reactions : Transition metals can catalyze dearomatizing spirocyclization reactions, providing another route to complex oxindole structures. acs.org

The compatibility of the oxindole scaffold with such catalytic systems is demonstrated by the development of a palladium catalyst supported on 5-carboxyoxindole (B9593) functionalized nanoparticles, which was used for C-S cross-coupling reactions. researchgate.net

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry aims to design chemical processes that minimize or eliminate the use and generation of hazardous substances. yale.edu The synthesis of this compound can be made more sustainable by adhering to these principles.

Principle 1: Prevention : It is better to prevent waste than to treat it after it has been created. yale.edupsu.edu High-yield reactions, like the 97% yield reported for the MTM ester synthesis, contribute to waste prevention. rsc.org

Principle 2: Atom Economy : Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.orgmlsu.ac.in Annulation and cycloaddition reactions used in organocatalysis are often highly atom-economical. researchgate.netrsc.org

Principle 5: Safer Solvents and Auxiliaries : The use of auxiliary substances should be made unnecessary or innocuous. mlsu.ac.insigmaaldrich.com The pursuit of syntheses in greener solvents like water or ethanol, or even in the solid phase, aligns with this principle. mlsu.ac.in

Principle 8: Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided as it requires additional reagents and generates waste. acs.orgmlsu.ac.in The development of highly selective catalysts can obviate the need for protecting groups. acs.org

Principle 9: Catalysis : Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. yale.eduacs.org The catalytic approaches discussed in section 2.3 are prime examples of this principle in action, as they reduce waste and energy use.

Table 3: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Application in Synthesis |

|---|---|

| Catalysis | Use of organocatalysts or transition metals reduces waste compared to stoichiometric reagents. acs.org |

| Atom Economy | Employing annulation and domino reactions that incorporate most reactant atoms into the product. acs.orgresearchgate.net |

| Reduce Derivatives | Using selective catalysts to avoid the need for protecting group chemistry. acs.orgmlsu.ac.in |

| Safer Solvents | Choosing environmentally benign reaction media. mlsu.ac.insigmaaldrich.com |

Novel Reaction Pathways for this compound Precursors

The exploration of novel synthetic methods is crucial for advancing chemical synthesis. For this compound and its precursors, several modern and unconventional reaction pathways can be envisioned.

Autocatalysis : A recently reported methylthiomethylation of this compound proceeds without any external catalyst. rsc.org Such autocatalytic or catalyst-free reactions represent a novel and highly efficient pathway, simplifying procedures and reducing costs. rsc.org

Photochemistry : The use of visible light to trigger chemical reactions has gained significant traction. rsc.org Photochemical methods, for instance involving the reaction of diazoalkanes to form carbene intermediates, could unlock new pathways for the functionalization of the oxindole ring under mild conditions. rsc.org

Photoredox Catalysis : Combining metal catalysis with photoredox catalysis can enable challenging transformations that are not possible with either method alone. nih.gov This dual catalytic approach could be used to forge difficult C-C bonds in the synthesis of the this compound framework. nih.gov

Unexpected Pathways : The systematic exploration of reaction conditions can sometimes lead to the discovery of unexpected but valuable reaction pathways, providing new strategies for synthesizing complex molecules like spirocyclic isoindolones. researchgate.net

These emerging areas promise to deliver new, more efficient, and sustainable routes to this compound and its derivatives.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Methylthiomethyl ester |

| Pivaloyloxymethyl (POM) |

| N,N'-dicyclohexylcarbodiimide (DCC) |

| Glycidyl methacrylate |

| Squaramide |

| Thiourea |

| Cinchona alkaloid |

| Diazoalkane |

Biological Activities and Mechanisms of Action of 6 Carboxyoxindole

Identification and Validation of Molecular Targets for 6-Carboxyoxindole

The identification of specific molecular targets is a cornerstone of understanding a compound's mechanism of action. For this compound, this area is yet to be explored.

Receptor Binding Studies of this compound

Comprehensive receptor binding assays are essential to determine if this compound interacts with specific cellular receptors. While derivatives of the closely related indole-6-carboxylic acid have been synthesized and shown to target receptors like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2), no such studies have been published for this compound itself. mdpi.com Similarly, various indole (B1671886) derivatives have been investigated for their affinity to serotonin (B10506) and dopamine (B1211576) receptors; however, the binding profile of this compound at these or any other receptors remains to be determined through dedicated radioligand binding assays or other equivalent methodologies.

Enzyme Inhibition and Activation Mechanisms of this compound

The potential for this compound to act as an enzyme inhibitor or activator is another critical area for investigation. The oxindole (B195798) scaffold is present in a number of kinase inhibitors, and some oxindole-indole conjugates have been evaluated for their ability to inhibit cyclin-dependent kinases (CDKs). Isatins, which are indole-2,3-diones and thus structurally related to oxindoles, have been shown to inhibit carboxylesterases. However, specific enzyme inhibition or activation studies focused on this compound are absent from the current scientific literature. Kinetic studies would be required to determine if this compound can modulate the activity of any specific enzymes and to elucidate the mechanism of such interactions (e.g., competitive, non-competitive, or uncompetitive inhibition).

Protein-Protein Interaction Modulation by this compound

The modulation of protein-protein interactions (PPIs) is an increasingly important area of drug discovery. Small molecules can disrupt or stabilize these interactions, leading to a therapeutic effect. There is currently no published evidence to suggest that this compound can modulate any specific PPIs. Future research, potentially employing techniques such as co-immunoprecipitation, surface plasmon resonance, or fluorescence resonance energy transfer (FRET), would be necessary to identify any such activity.

Cellular Pathway Modulation by this compound

The effect of a compound on cellular pathways provides a broader understanding of its biological impact. For this compound, this remains an open question.

Signal Transduction Cascade Perturbations by this compound

Signal transduction pathways are the communication networks within a cell that govern cellular activities and responses to the environment. Various natural and synthetic compounds, including some flavonoids and other indole derivatives, are known to perturb signaling cascades involved in inflammation and cell survival. However, there are no available studies that have investigated the effects of this compound on key signaling pathways such as the MAPK/ERK, PI3K/Akt, or NF-κB pathways. Cellular assays, including western blotting to assess the phosphorylation status of key signaling proteins, would be required to determine if this compound can induce any perturbations in these or other signal transduction cascades.

Gene Expression and Epigenetic Modifications Induced by this compound

Changes in gene expression and epigenetic modifications are fundamental ways in which a compound can exert a lasting effect on cellular function. To date, no studies have been published that analyze the global gene expression changes or specific epigenetic modifications induced by this compound. Techniques such as microarray analysis or RNA sequencing would be necessary to profile changes in gene expression in response to treatment with this compound. Furthermore, investigations into its effects on DNA methylation patterns and histone modifications would be needed to understand any potential epigenetic regulatory roles.

Cell Cycle Regulation by this compound

The cell cycle is a series of events that takes place in a cell as it grows and divides. The tight regulation of this process is crucial for normal cell function, and its dysregulation is a hallmark of cancer. Key proteins involved in this regulation include cyclin-dependent kinases (CDKs) and their activating partners, cyclins. khanacademy.org These complexes drive the cell through the different phases of the cell cycle. khanacademy.org

Research has shown that derivatives of indole-6-carboxylic acid, a class of compounds to which this compound belongs, can influence the cell cycle. For instance, certain derivatives have been found to arrest cancer cells in the G2/M phase of the cell cycle. nih.gov This phase is a critical checkpoint that ensures a cell is ready for mitosis. Arresting the cell cycle at this stage can prevent the proliferation of cancer cells.

The mechanism of action for these compounds often involves targeting key regulatory molecules. For example, some indole derivatives target receptor tyrosine kinases like EGFR and VEGFR-2, which are often overexpressed in cancer and play a role in cell proliferation signaling. nih.gov By inhibiting these kinases, the downstream signals that promote cell cycle progression can be blocked.

Negative regulation of the cell cycle is another crucial aspect, involving molecules that halt the cycle. libretexts.org Proteins like the retinoblastoma protein (Rb), p53, and p21 are well-understood negative regulators that primarily act at the G1 checkpoint. libretexts.org While direct studies on this compound's interaction with these specific negative regulators are not detailed in the provided search results, the broader class of indole compounds is known to modulate multiple cellular signaling pathways. mdpi.com

In Vitro Biological Screening and Phenotypic Assays for this compound

In vitro biological screening provides essential information about a compound's biological effects in a controlled laboratory setting. pharmaron.com

Cell Viability and Proliferation Studies with this compound

Cell viability and proliferation assays are fundamental in determining the cytotoxic or cytostatic effects of a compound. The MTT assay is a common method used to assess cell viability. Studies on indole-6-carboxylic acid derivatives have demonstrated their cytotoxic effects on various cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and HT-29 (colon cancer). nih.gov These studies indicate that such compounds can reduce the viability of cancer cells. The antiproliferative activity of these compounds suggests their potential to inhibit the growth of tumor cells. nih.gov

Apoptosis and Necrosis Induction by this compound

Cell death can occur through two main pathways: apoptosis (programmed cell death) and necrosis (uncontrolled cell death). nih.gov Apoptosis is a controlled process that eliminates cells without inducing an inflammatory response, making it a desirable outcome for cancer therapies. mdpi.comcsic.es In contrast, necrosis often results from acute injury and can trigger inflammation. nih.gov

Derivatives of indole-6-carboxylic acid have been shown to induce the extrinsic pathway of apoptosis. nih.gov This pathway is initiated by external signals that lead to the activation of a cascade of enzymes called caspases, ultimately resulting in the dismantling of the cell. The ability of these compounds to induce apoptosis is a key indicator of their potential as anticancer agents. mdpi.com The mode of cell death, whether apoptosis or necrosis, can be dose-dependent, with lower concentrations often inducing apoptosis and higher concentrations leading to necrosis. nih.gov

Subcellular Localization and Trafficking of this compound

The specific location of a compound within a cell, its subcellular localization, can provide crucial insights into its mechanism of action. frontiersin.orgnih.gov The movement of molecules into and within a cell, known as trafficking, is also a key determinant of their biological activity. frontiersin.org

For indole derivatives, understanding their trafficking and localization is important. For example, the localization of a compound to the endoplasmic reticulum (ER) has been observed for some related molecules. nih.gov The ER is involved in protein synthesis and processing, and compounds that localize there may interfere with these processes. The trafficking of a molecule to its site of action is a critical step in its therapeutic effect. frontiersin.org

Metabolomics and Proteomics Profiling in Response to this compound

Metabolomics and proteomics are powerful tools that allow for the comprehensive analysis of metabolites and proteins within a cell, respectively. scispace.com These "omics" approaches can provide a global view of the cellular response to a compound. nih.govfrontiersin.org

Pharmacokinetics and Metabolism of 6 Carboxyoxindole

Absorption and Distribution Studies of 6-Carboxyoxindole

Absorption and distribution determine the concentration of a compound that reaches its site of action. This involves movement across cell membranes and distribution throughout the body's tissues and fluids.

Membrane Permeability Investigations of this compound

Despite the importance of this parameter, specific studies investigating the membrane permeability of this compound have not been identified in the scientific literature. Research has shown that synthetic transporters can increase the membrane permeability of drugs containing carboxylic acids, but this has not been specifically tested with this compound. rsc.org

Tissue Distribution Analysis of this compound in Biological Models

Following absorption, a compound is distributed to various tissues and organs via the bloodstream. Tissue distribution studies in biological models, such as rodents, are essential to understand where a compound accumulates, which can provide insights into its potential sites of action or toxicity. nih.gov The volume of distribution (Vd) is a key parameter, with high values suggesting significant tissue accumulation. pressbooks.pub

There is no available data from published studies describing the specific tissue distribution pattern or Vd of this compound in any biological model.

Plasma Protein Binding Characteristics of this compound

In the bloodstream, drugs can exist in a free (unbound) form or bound to plasma proteins like albumin and alpha-1-acid glycoprotein (B1211001) (AAG). wikipedia.orgcytivalifesciences.com It is the unbound fraction that is generally considered pharmacologically active and available for metabolism and excretion. wikipedia.org Therefore, determining the fraction of a compound that is unbound in plasma (f_u) is crucial for interpreting its pharmacokinetic and pharmacodynamic profile. bioivt.com Acidic drugs typically bind to albumin. wikipedia.org

The specific plasma protein binding characteristics of this compound, including its affinity for plasma proteins and its unbound fraction, have not been reported in the available scientific literature.

Biotransformation Pathways of this compound

Biotransformation, or drug metabolism, is the process by which the body chemically modifies compounds, primarily in the liver. msdmanuals.com This process typically converts lipophilic substances into more polar, water-soluble metabolites that can be easily excreted. nih.gov Metabolism is generally categorized into Phase I and Phase II reactions. nih.gov

Phase I Metabolic Reactions of this compound

Phase I reactions introduce or expose functional groups (like -OH, -COOH, -NH2) through oxidation, reduction, or hydrolysis. nih.govnih.gov The cytochrome P450 (CYP450) family of enzymes plays a central role in many of these oxidative reactions. msdmanuals.com

Oxindole (B195798) structures can be formed through Phase I oxidation of indole (B1671886) rings. For instance, the plant hormone Indole-3-acetic acid (IAA) is known to be metabolized to oxindole-3-acetic acid (OxIAA). nih.govebi.ac.uk However, specific studies detailing any subsequent Phase I metabolic reactions of this compound itself are currently absent from the scientific literature.

Phase II Conjugation Pathways of this compound

Phase II reactions involve the conjugation (attachment) of endogenous molecules to the parent compound or its Phase I metabolite. reactome.org This process further increases water solubility and facilitates excretion. uomus.edu.iq Common conjugation pathways include glucuronidation, sulfation, and amino acid conjugation. numberanalytics.com Compounds that already possess a functional group, such as the carboxylic acid group in this compound, can bypass Phase I and directly enter Phase II metabolism. msdmanuals.comnih.gov Glucuronidation is a major Phase II pathway for compounds with carboxylic acid moieties. uomus.edu.iq

While it is chemically plausible that this compound undergoes Phase II conjugation, particularly glucuronidation at the carboxylic acid group, there are no experimental studies that have identified or characterized specific Phase II metabolites of this compound.

Enzyme Systems Involved in this compound Metabolism

Following its formation, this compound is further metabolized through Phase II conjugation reactions, specifically glucuronidation. drugbank.comnih.govnih.gov This process involves the covalent attachment of a glucuronic acid moiety to the carboxylic acid group of this compound, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This conjugation significantly increases the water solubility of the molecule, facilitating its excretion. nih.gov

Specific UGT isoforms have been identified as being responsible for the glucuronidation of this compound. In the liver, UGT1A1 is a key enzyme in this process. nih.govnih.gov Additionally, several UGT isoforms found in the gastrointestinal tract, including UGT1A7, UGT1A8, and UGT1A10, are also capable of mediating the glucuronidation of this compound. drugbank.comnih.govnih.gov The resulting metabolite is known as BIBF 1202 glucuronide. drugbank.comnih.gov

Recent research has elucidated the specific roles of carboxylesterases (CES) in the initial formation of this compound from nintedanib (B1663095). Studies utilizing recombinant hydrolases and proteomic correlation analysis with human liver microsomes have identified CES1 as the primary enzyme responsible for this hydrolytic conversion. nih.gov Interestingly, this hydrolysis was observed in human liver microsomes but not in preparations from the small intestine. nih.gov

It has also been noted that the glucuronide conjugate of this compound (BIBF 1202-G) can be converted back to this compound (BIBF 1202) in human liver S9 fractions at a significantly higher rate than the forward glucuronidation reaction. nih.gov This reverse reaction, or deglucuronidation, is suggested to be mediated by β-glucuronidase. nih.gov

Table 1: Enzyme Systems Involved in the Metabolism of this compound

| Metabolic Step | Precursor | Metabolite | Enzyme(s) Involved | Primary Location |

| Formation | Nintedanib | This compound (BIBF 1202) | Carboxylesterase 1 (CES1) | Liver |

| Glucuronidation | This compound (BIBF 1202) | BIBF 1202 glucuronide | UGT1A1, UGT1A7, UGT1A8, UGT1A10 | Liver, Intestine |

| Deglucuronidation | BIBF 1202 glucuronide | This compound (BIBF 1202) | β-glucuronidase | Liver |

Excretion Routes and Clearance Mechanisms of this compound

The elimination of this compound and its glucuronide conjugate from the body is predominantly through the fecal and biliary routes. drugbank.comfda.gov Following oral administration of its parent compound, nintedanib, the vast majority of the dose is recovered in the feces, with studies showing approximately 93.4% of the administered radioactivity excreted via this pathway within 120 hours. drugbank.comfda.gov In contrast, renal excretion plays a minor role in the clearance of nintedanib and its metabolites, with less than 1% of the total dose being eliminated in the urine. researchgate.netnih.govfda.gov

The primary mechanism for the high fecal excretion is biliary secretion of the metabolites into the gastrointestinal tract. drugbank.com This process is facilitated by specific transport proteins. While the parent compound, nintedanib, is a substrate for P-glycoprotein (P-gp), its metabolite, this compound glucuronide (BIBF 1202 glucuronide), has been identified as a substrate for other efflux transporters, namely Multidrug Resistance-Associated Protein 2 (MRP2) and Breast Cancer Resistance Protein (BCRP). tga.gov.au These transporters actively pump the glucuronide conjugate into the bile for subsequent elimination in the feces. The free acid form, this compound (BIBF 1202), has been shown to be a substrate for the uptake transporters OATP-1B1 and OATP-2B1 in vitro. fda.gov

The high total plasma clearance of nintedanib classifies it as a high clearance drug, with hepatic metabolism and subsequent biliary excretion being the major elimination pathways. nih.gov The terminal elimination half-life of nintedanib, and by extension its metabolites, is estimated to be between 10 and 15 hours. drugbank.comresearchgate.netnih.govfda.gov The extensive first-pass metabolism in the intestine and liver contributes significantly to the low absolute bioavailability of the parent compound. drugbank.comnih.gov

Table 2: Excretion and Clearance Characteristics of this compound and its Precursor

| Parameter | Finding | Reference(s) |

| Primary Excretion Route | Fecal/Biliary | drugbank.comfda.gov |

| Fecal Excretion (% of dose) | ~93.4% (of parent compound) | drugbank.comfda.gov |

| Renal Excretion (% of dose) | < 1% (of parent compound) | researchgate.netnih.govfda.gov |

| Involved Transporters | P-gp (for parent compound), MRP2, BCRP (for glucuronide), OATP-1B1, OATP-2B1 (for free acid) | fda.govtga.gov.au |

| Terminal Half-life (of parent compound) | 10-15 hours | drugbank.comresearchgate.netnih.govfda.gov |

In Vitro and In Vivo Metabolic Stability Assessment of this compound

In vitro studies using human liver microsomes have demonstrated that nintedanib is rapidly metabolized. nih.govnih.gov The primary metabolic pathway is hydrolysis by esterases to form this compound (BIBF 1202), with a smaller contribution from CYP3A4-mediated demethylation. nih.gov The intrinsic clearance (CLint) for the hydrolysis of nintedanib in human liver microsomes has been measured at 102.8 ± 18.9 µL/min per mg protein. nih.gov

The subsequent glucuronidation of this compound also proceeds readily. The intrinsic clearance for the formation of BIBF 1202 glucuronide in human liver microsomes was determined to be 3.6 ± 0.3 µL/min per mg protein, which was higher than that observed in human intestinal microsomes (1.5 ± 0.06 µL/min per mg protein). nih.gov These in vitro data indicate that this compound is readily conjugated in the liver.

In vivo, the rapid and extensive metabolism of nintedanib to this compound and its subsequent glucuronide is evident from the plasma concentrations of these metabolites. At steady state, the major metabolite in the blood is the glucuronide of this compound, with concentrations 5-9 fold higher than that of the parent compound, nintedanib. fda.gov This demonstrates the efficient formation and systemic circulation of the conjugated metabolite prior to its excretion. The rapid appearance of this compound and its glucuronide after oral administration of nintedanib further supports the high metabolic turnover of the parent drug. nih.gov

Table 3: In Vitro Metabolic Stability Parameters

| System | Compound | Metabolic Reaction | Intrinsic Clearance (CLint) | Reference(s) |

| Human Liver Microsomes | Nintedanib | Hydrolysis to this compound | 102.8 ± 18.9 µL/min/mg protein | nih.gov |

| Human Liver Microsomes | This compound | Glucuronidation | 3.6 ± 0.3 µL/min/mg protein | nih.gov |

| Human Intestinal Microsomes | This compound | Glucuronidation | 1.5 ± 0.06 µL/min/mg protein | nih.gov |

Species Differences in this compound Pharmacokinetics

Preclinical studies in various animal species are crucial for predicting human pharmacokinetics. nih.gov For this compound and its parent compound nintedanib, pharmacokinetic studies have been conducted in several animal species, including mice, rats, and monkeys. nih.gov

A notable aspect of nintedanib's pharmacokinetics is its high plasma protein binding, which is consistently observed across species. In mice and rats, the plasma protein binding is greater than 97%, while in monkeys it is between 91-93%. nih.gov In humans, the binding is approximately 98%, with albumin being the primary binding protein. nih.gov This high degree of protein binding can influence the distribution and clearance of the compound.

The disposition of nintedanib following administration of a radiolabeled dose in rats showed wide distribution into most tissues, with the exception of the central nervous system, suggesting poor penetration of the blood-brain barrier. drugbank.com This general distribution pattern is often considered in the extrapolation of preclinical data to humans.

Table 4: Comparative Plasma Protein Binding of Nintedanib

| Species | Plasma Protein Binding (%) |

| Mouse | >97 |

| Rat | >97 |

| Monkey | 91-93 |

| Human | ~98 |

Advanced Analytical Methodologies for 6 Carboxyoxindole Research

Chromatographic Separations for 6-Carboxyoxindole and its Metabolites

Chromatography is a fundamental technique for separating individual components from a mixture. gcms.cz This is achieved through the differential partitioning of analytes between a stationary phase (a solid or a liquid coated on a solid support) and a mobile phase (a liquid or gas that flows through the stationary phase). acs.orgcabidigitallibrary.org For a compound like this compound, various chromatographic methods are employed to ensure its purity, determine its concentration, and resolve its structurally similar analogues.

High-Performance Liquid Chromatography (HPLC) for this compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. mdpi.com It is widely used to assess the purity of synthesized batches and to quantify the compound in various samples. jneonatalsurg.com The method's high resolution and accuracy make it indispensable for quality control and research applications. acs.orgmdpi.com

In a typical HPLC setup, a liquid sample is injected into a mobile phase, which is then pumped at high pressure through a column packed with a stationary phase. gcms.czcabidigitallibrary.org The separation is based on the different interactions of the sample components with the stationary phase. cabidigitallibrary.org For polar compounds like indole (B1671886) carboxylic acids, reversed-phase HPLC is the most common approach. mdpi.comnih.gov In this mode, a non-polar stationary phase (often C18-silica) is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comnih.gov

The purity of a this compound sample is determined by injecting a solution of the compound and analyzing the resulting chromatogram. A single, sharp peak at a specific retention time indicates a high degree of purity, while the presence of additional peaks suggests impurities. Quantification is achieved by creating a calibration curve from standard solutions of known concentrations and comparing the peak area of the analyte to this curve. nih.gov UV-Vis detectors are commonly used for this purpose, as the indole ring structure absorbs ultraviolet light. nih.govresearchgate.net

Table 1: Representative HPLC Method for this compound Analysis

| Parameter | Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) | Stationary phase for separating the analyte from impurities based on hydrophobicity. longdom.orglongdom.org |

| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water | Elutes compounds from the column; the gradient allows for the separation of compounds with a range of polarities. mdpi.com |

| Flow Rate | 1.0 mL/min | Ensures reproducible retention times and optimal peak shapes. |

| Column Temp. | 35 °C | Maintains consistent separation conditions and improves peak symmetry. longdom.org |

| Detector | UV-Vis Diode Array Detector (DAD) at ~254 nm and ~280 nm | Detects and quantifies the compound based on its UV absorbance. The indole chromophore has characteristic absorbance maxima. |

| Injection Vol. | 10 µL | A small, precise volume of the sample solution is introduced into the system. |

Gas Chromatography (GC) Applications in this compound Volatile Derivatives Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. greyhoundchrom.com However, this compound, with its polar carboxylic acid and N-H functional groups, is non-volatile and thermally labile, making it unsuitable for direct GC analysis. acs.orglibretexts.org Therefore, a crucial step of chemical derivatization is required to convert it into a more volatile and thermally stable form. libretexts.orgmdpi.com

Derivatization involves reacting the analyte with a specific reagent to replace active hydrogens (from -COOH and -NH groups) with nonpolar, thermally stable groups. libretexts.orgsigmaaldrich.com This process reduces the compound's polarity, decreases hydrogen bonding, and increases its volatility, allowing it to be vaporized and passed through the GC column. gcms.cz The two most common derivatization methods for compounds like this compound are silylation and alkylation (esterification). libretexts.orglmaleidykla.lt

Silylation: This is a widely used method where a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. lmaleidykla.ltmdpi.com

Alkylation: This method primarily targets the carboxylic acid group, converting it into an ester. This can be achieved using reagents like alkyl chloroformates or diazomethane, though the latter is hazardous. gcms.cznih.gov

Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas (mobile phase) through the column (stationary phase). greyhoundchrom.com Separation occurs based on the boiling points of the derivatives and their interactions with the stationary phase. GC is often coupled with a mass spectrometer (GC-MS) for definitive identification of the derivatives. mdpi.comcreative-proteomics.com

Table 2: Common Derivatization Strategies for GC Analysis of this compound

| Derivatization Method | Reagent | Target Functional Groups | Resulting Derivative |

| Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Carboxylic acid (-COOH), Indole N-H | Bis-TMS-6-Carboxyoxindole |

| Silylation | MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) | Carboxylic acid (-COOH), Indole N-H | TBDMS-6-Carboxyoxindole |

| Alkylation (Esterification) | Alkyl Chloroformate (e.g., Methyl Chloroformate) | Carboxylic acid (-COOH) | 6-(Methoxycarbonyl)oxindole |

Chiral Chromatography for Enantiomeric Resolution of this compound Analogues

Chirality is a key feature in many biologically active molecules, where different enantiomers (non-superimposable mirror images) can exhibit distinct biological effects. mdpi.com If this compound or its analogues possess a stereocenter, it becomes crucial to separate and analyze the individual enantiomers. Chiral chromatography is the primary technique for this purpose. preprints.orgcsfarmacie.cz

The separation of enantiomers is achieved by using a chiral environment that interacts differently with each enantiomer. libretexts.org In HPLC, this is most commonly accomplished by using a Chiral Stationary Phase (CSP). lmaleidykla.ltnih.gov A CSP is made by immobilizing a chiral selector onto a solid support like silica (B1680970) gel. lmaleidykla.lt As the racemic mixture passes through the column, temporary diastereomeric complexes are formed between the enantiomers and the chiral selector, which have different stabilities. lmaleidykla.lt This difference in interaction strength leads to different retention times, allowing for their separation. libretexts.org

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® columns), are widely used for the resolution of various chiral compounds, including indole and oxindole (B195798) derivatives. researchgate.netnih.gov The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is critical for achieving optimal separation. researchgate.net

Table 3: Chiral Stationary Phases for Resolution of Oxindole Analogues

| Chiral Stationary Phase (CSP) | Selector Type | Potential Application |

| Chiralpak® AD | Amylose tris(3,5-dimethylphenylcarbamate) | Resolution of racemic indole alkaloids and related structures. nih.gov |

| Chiralcel® OD | Cellulose tris(3,5-dimethylphenylcarbamate) | Widely used for separating a broad range of chiral compounds, including those with aromatic and heterocyclic rings. nih.gov |

| Whelk-O® 1 | (R,R)-1-(1-Naphthyl)ethylaminocarbonyl-(3,5-dinitrophenyl)urea | A "Pirkle-type" or brush-type phase known for resolving various racemates through π-π interactions and hydrogen bonding. preprints.org |

Mass Spectrometry Techniques in this compound Research

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. arabjchem.org It is an extremely sensitive tool used for identifying unknown compounds, determining molecular weight, and elucidating molecular structure. copernicus.org When coupled with chromatographic techniques (e.g., LC-MS or GC-MS), it provides unparalleled analytical power for the study of this compound and its metabolites.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of this compound Metabolites

Tandem Mass Spectrometry, or MS/MS, is a powerful technique used to determine the structure of a compound. nih.gov In an MS/MS experiment, ions of a specific m/z value (precursor ions), such as the molecular ion of a potential this compound metabolite, are selected and then fragmented by collision with an inert gas. researchgate.net The resulting fragment ions (product ions) are then analyzed by a second mass analyzer. researchgate.net

The fragmentation pattern is like a fingerprint for the molecule and provides valuable clues about its chemical structure. researchgate.net For example, in the analysis of hydroxyindole carboxylic acids, characteristic losses of water (H₂O) and the hydroxyl radical (•OH) from the molecular ion are observed. researchgate.net Similarly, the loss of a neutral CO₂ molecule is a common fragmentation pathway for carboxylic acids. cabidigitallibrary.org By analyzing the masses of these fragments, researchers can piece together the structure of the original metabolite, such as identifying the location of a hydroxyl group or other modifications on the this compound scaffold. nih.govresearchgate.net

Table 4: Hypothetical MS/MS Fragmentation of a Hydroxylated this compound Metabolite

| Precursor Ion (m/z) | Proposed Structure | Key Fragment Ion (m/z) | Neutral Loss | Structural Inference |

| 208 [M+H]⁺ | Hydroxy-6-carboxyoxindole | 190 | H₂O (18 Da) | Loss of a water molecule, common for hydroxylated compounds. |

| 208 [M+H]⁺ | Hydroxy-6-carboxyoxindole | 162 | HCOOH (46 Da) | Loss of formic acid from the carboxyl and a ring proton. |

| 208 [M+H]⁺ | Hydroxy-6-carboxyoxindole | 144 | H₂O + CO (46 Da) | Sequential loss of water and carbon monoxide. |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement of this compound

High-Resolution Mass Spectrometry (HRMS) is an analytical technique capable of measuring the mass of a molecule with extremely high accuracy, typically to four or five decimal places. arabjchem.org This precision allows for the unambiguous determination of a compound's elemental formula. mdpi.comarabjchem.org

While standard mass spectrometry might identify a compound with a nominal mass of 191, HRMS can measure the exact mass. mdpi.com For this compound (C₉H₇NO₃), the calculated exact mass is 193.0375. This precise measurement helps to distinguish it from other compounds that might have the same nominal mass but a different elemental composition. This capability is invaluable for confirming the identity of this compound in complex samples and for identifying unknown metabolites by providing their exact elemental formulas, which significantly narrows down the number of possible structures. copernicus.orgmdpi.com

Table 5: Precise Mass Measurement of this compound by HRMS

| Compound Name | Molecular Formula | Nominal Mass | Theoretical Exact Mass (Monoisotopic) |

| This compound | C₉H₇NO₃ | 193 | 193.0375 |

| Example Isobar 1 | C₁₀H₁₅N₃O | 193 | 193.1215 |

| Example Isobar 2 | C₁₁H₁₉N₃ | 193 | 193.1579 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Bioanalysis of this compound

Liquid chromatography coupled with mass spectrometry (LC-MS) has become the cornerstone for the bioanalysis of small molecules like this compound. nih.govbioanalysis-zone.com This powerful technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. rsc.org

LC-MS offers significant advantages over other analytical methods, including superior sensitivity, lower detection limits, and greater specificity, which are essential when analyzing complex biological samples such as plasma, urine, and tissue homogenates. agnopharma.comnebiolab.com The technique can distinguish this compound from other structurally similar compounds and endogenous matrix components, ensuring reliable quantification. rsc.orgagnopharma.com

In a typical LC-MS/MS (tandem mass spectrometry) workflow for this compound analysis, the sample undergoes preparation, often involving protein precipitation or solid-phase extraction to remove interfering substances. nih.govstanford.edu The extracted sample is then injected into the LC system, where this compound is separated from other components on a chromatographic column. Following separation, the analyte enters the mass spectrometer.

The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode for quantitative studies. nih.gov In this mode, a specific precursor ion of this compound is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This process provides a high degree of selectivity and sensitivity. agnopharma.com For instance, in the analysis of similar indole compounds, precursor to product ion transitions are specifically chosen to ensure accurate identification and quantification. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Small Molecule Analysis

| Parameter | Setting | Purpose |

| Ionization Mode | Electrospray Ionization (ESI) | Suitable for polar molecules like this compound. |

| Polarity | Negative or Positive | Dependent on the compound's ability to gain or lose a proton. |

| Precursor Ion (m/z) | Specific to this compound | Selects the molecule of interest in Q1. |

| Product Ion (m/z) | Specific fragment of this compound | Detects a characteristic fragment in Q3 for specificity. |

| Collision Energy | Optimized value | Controls the fragmentation of the precursor ion in Q2. |

| LC Column | C18 or similar reverse-phase | Separates the analyte from other sample components. |

| Mobile Phase | Gradient of aqueous and organic solvents | Elutes the analyte from the LC column. |

This table presents a generalized set of parameters. Actual values must be optimized for the specific instrument and matrix.

The development of a robust LC-MS method requires careful validation according to regulatory guidelines, ensuring its accuracy, precision, linearity, and stability. nih.govunc.edu This includes establishing the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be reliably measured. nih.gov For many small molecules, modern LC-MS/MS systems can achieve LLOQs in the low ng/mL to pg/mL range. agnopharma.com

Recent advancements in LC-MS technology, such as the use of high-resolution mass spectrometry (HRMS), offer even greater specificity and the ability to perform untargeted metabolomics studies, which can help in identifying novel metabolic pathways involving this compound. bioanalysis-zone.comresearchgate.net

Spectroscopic Methodologies in this compound Investigations

Spectroscopic techniques are indispensable tools in the study of this compound, providing detailed information about its structure, conformation, and interactions with other molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of molecules in solution. For this compound, NMR can provide insights into its conformational preferences, which are dictated by the rotational freedom around the single bonds of the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques used to determine the basic chemical structure of this compound by identifying the chemical environment of each hydrogen and carbon atom. Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can be used to establish connectivity between atoms within the molecule.

Furthermore, Nuclear Overhauser Effect (NOE) based experiments, like NOESY and ROESY, are particularly valuable for conformational analysis. These experiments measure the spatial proximity of protons, allowing researchers to determine which parts of the molecule are close to each other in space, thereby defining its preferred conformation.

NMR is also instrumental in studying the interactions of this compound with biological macromolecules, such as proteins or nucleic acids. By monitoring changes in the NMR spectrum of either this compound or the macromolecule upon binding, researchers can identify the binding site and determine the binding affinity. Chemical shift perturbation mapping is a common method where changes in the chemical shifts of the protein's amide protons are monitored upon titration with this compound to map the interaction surface.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the molecule, with specific peaks corresponding to the stretching and bending vibrations of different functional groups.

For this compound, IR spectroscopy is particularly sensitive to polar functional groups. Key vibrational bands would be expected for the following groups:

O-H stretch of the carboxylic acid group, typically a broad band.

C=O stretch of the carboxylic acid and the oxindole ring, appearing as strong, sharp bands.

N-H stretch of the oxindole ring.

C-H stretches of the aromatic ring.

C-C and C-N stretches within the ring system.

Raman spectroscopy, on the other hand, is more sensitive to non-polar bonds and can provide complementary information, especially regarding the aromatic ring vibrations. By analyzing the positions, intensities, and shapes of these vibrational bands, researchers can confirm the identity of this compound and gain insights into its molecular structure and bonding.

These techniques can also be used to study hydrogen bonding interactions involving the carboxylic acid and amide groups of this compound, both in the solid state and in solution.

UV-Visible Spectroscopy for Quantitative Determination of this compound

UV-Visible spectroscopy is a straightforward and widely accessible technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The aromatic nature of the oxindole ring system in this compound results in characteristic UV absorption maxima.

The Beer-Lambert law forms the basis for quantitative analysis, stating that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To quantify this compound, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Table 2: Example of Data for a UV-Visible Spectroscopy Calibration Curve

| This compound Concentration (µM) | Absorbance at λmax |

| 0 | 0.000 |

| 5 | 0.125 |

| 10 | 0.250 |

| 20 | 0.500 |

| 40 | 1.000 |

This table contains hypothetical data to illustrate the linear relationship between concentration and absorbance.

While UV-Visible spectroscopy is a simple and cost-effective method, it can be limited by its lack of specificity. Other compounds in a complex biological sample may also absorb at the same wavelength, leading to interference. Therefore, this technique is often used in conjunction with a separation method like liquid chromatography (HPLC-UV) to ensure that the absorbance being measured is solely due to this compound. nih.gov

Electrophoretic Techniques for this compound Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that can be applied to the analysis of charged species like this compound. In CE, separation is achieved based on the differential migration of analytes in an electric field within a narrow capillary filled with a background electrolyte.

The carboxylic acid group of this compound will be deprotonated at neutral and basic pH, giving the molecule a negative charge and allowing it to be analyzed by CE. The migration time of this compound will depend on its charge-to-size ratio.

CE can be coupled with various detection methods, including UV-Visible absorbance and mass spectrometry (CE-MS). CE-MS combines the high separation efficiency of CE with the sensitive and selective detection of MS, providing a powerful tool for the analysis of this compound in complex matrices.

Development of Biosensors and Immunoassays for this compound Detection

The development of biosensors and immunoassays offers the potential for rapid, sensitive, and specific detection of this compound, which would be particularly valuable for high-throughput screening and point-of-care diagnostics.

Immunoassays , such as the enzyme-linked immunosorbent assay (ELISA), are based on the highly specific recognition of an antigen (in this case, this compound or a derivative) by an antibody. To develop an immunoassay for this compound, one would first need to produce antibodies that specifically bind to it. This typically involves conjugating this compound to a larger carrier protein to make it immunogenic. The resulting antibodies can then be used to develop a competitive ELISA, where the concentration of this compound in a sample is determined by its ability to compete with a labeled version of the compound for binding to a limited number of antibody sites.

Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to generate a measurable signal. For this compound detection, a biosensor could be developed using a specific antibody or an enzyme that interacts with the compound as the biological recognition element. The transducer could be electrochemical, optical, or piezoelectric, converting the binding or catalytic event into a quantifiable signal.

The development of these technologies for this compound is an active area of research with the potential to provide powerful new tools for its study.

Role of 6 Carboxyoxindole in Disease and Biomarker Potential

6-Carboxyoxindole as a Potential Biomarker in Pathophysiological States

A biomarker is a measurable indicator of a biological state or condition. google.com For this compound to be considered a potential biomarker, its levels in biological fluids would need to be reliably measured and correlated with the presence, progression, or severity of a disease.

Detection and Quantification of this compound in Biological Fluids

Specific, validated methods for the routine detection and quantification of this compound in biological fluids such as plasma or urine are not widely reported in clinical literature. However, standard analytical techniques are available for similar molecules. Typically, methods for detecting small molecule metabolites involve an initial screening test, like an enzyme immunoassay, followed by a more sensitive and specific confirmatory test. questdiagnostics.com

For a compound like this compound, liquid chromatography-mass spectrometry (LC-MS/MS) would be the gold-standard method for confirmation and quantification, offering high selectivity and sensitivity. questdiagnostics.comnih.gov The detection window for such a metabolite in urine could range from days to weeks, depending on factors like dosage, metabolism, and the sensitivity of the assay used. nih.govhodsdon.com

Correlation of this compound Levels with Disease Progression

There is a lack of direct evidence in published studies correlating specific levels of this compound with disease progression. In one metabolomics study on a mouse model of β-thalassemia, "oxindole" (isomer not specified) was identified as one of several upregulated metabolites in plasma, suggesting it could be part of a biomarker panel for this condition. nih.gov However, without specific identification of the 6-carboxy isomer, a direct link cannot be established. The broader class of indole (B1671886) derivatives, which are metabolites of tryptophan, is known to be altered in various diseases, including inflammatory and metabolic conditions. nih.gov

Involvement of this compound in Neurological Disorders Research

The oxindole (B195798) structure is a key component in compounds researched for neurological applications. One chemical supplier notes that the methyl ester of this compound serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders, though specific examples or data are not provided. chemimpex.com The parent oxindole scaffold is found in natural alkaloids with various biological functions. researchgate.net Research into other indole carboxylic acid derivatives has shown potential in models of Alzheimer's disease by counteracting oxidative stress and restoring levels of key neurochemicals. mdpi.com However, specific studies detailing the direct involvement or therapeutic potential of this compound in conditions like Parkinson's, Alzheimer's, or other neurodegenerative diseases are not currently available in the literature.

Role of this compound in Metabolic Diseases Studies

Patents for libraries of indolinone compounds, which sometimes include this compound as a potential component, suggest a broad therapeutic interest in metabolic diseases such as diabetes. google.com The tryptophan metabolic pathway, which produces various indole compounds, is frequently dysregulated in metabolic disorders. nih.gov For instance, circulating levels of indole have been found to be lower in patients with non-alcoholic fatty liver disease (NAFLD). nih.gov Despite these links for the broader chemical family, direct research focusing on the role of this compound in metabolic diseases has not been identified.

This compound in Oncological Research

The oxindole nucleus is a well-established "privileged scaffold" in cancer research, forming the basis of several multi-kinase inhibitors, including the approved drug sunitinib. nih.gov Numerous studies and patents describe the synthesis of novel oxindole derivatives as potential anticancer agents. nih.govnih.gov this compound is listed within large chemical libraries in patents for compounds designed to inhibit protein kinases, which are crucial targets in oncology. google.comgoogle.com Research on related spirooxindoles and other derivatives shows potent activity against various cancer cell lines, including breast, colon, and leukemia. nih.govmdpi.com While this compound is used as a building block for potential anticancer drugs, studies on its intrinsic antiproliferative or oncological activity are not available.

Immunomodulatory Activities of this compound in Disease Models

Oxindole alkaloids derived from natural sources, such as the plant Uncaria tomentosa ("cat's claw"), are known to possess immunomodulatory and anti-inflammatory properties. researchgate.netresearchgate.net The broader class of indole compounds, many of which originate from tryptophan metabolism by gut microbiota, are recognized as key modulators of the immune system. nih.gov For example, indoleamine 2,3-dioxygenase (IDO-1), a key enzyme in tryptophan metabolism, is a major target in immunotherapy. acs.org While some vendors describe oxindole derivatives as having antirheumatic activity veeprho.com, specific preclinical or clinical data demonstrating the immunomodulatory effects of this compound itself is absent from the current body of scientific literature.

Computational and Theoretical Studies on 6 Carboxyoxindole

Quantum Chemical Calculations for 6-Carboxyoxindole

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. wikipedia.orgaimspress.comresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, which in turn dictates its geometry, reactivity, and spectroscopic characteristics. mdpi.com

The electronic structure of this compound is defined by its bicyclic oxindole (B195798) core and the attached carboxylic acid group. DFT calculations are commonly used to optimize the molecular geometry to its lowest energy state and to compute key electronic descriptors. aimspress.comscirp.org While specific DFT studies exclusively on this compound are not widely published, extensive research on analogous compounds like indole-2-carboxylic acid (ID2CA) and 5-methoxyindole-2-carboxylic acid (5-MeOICA) provides significant insight. nih.govajol.info

The reactivity of a molecule can be predicted by analyzing its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, indicating sites susceptible to electrophilic attack, while the LUMO represents the ability to accept an electron, indicating sites for nucleophilic attack. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. msu.suschrodinger.com A smaller gap suggests higher reactivity. researchgate.net

For indole (B1671886) derivatives, the HOMO is typically delocalized across the π-system of the indole ring, while the LUMO is also distributed over this aromatic system. ajol.infonankai.edu.cn The presence of the electron-withdrawing carboxylic acid group at the 6-position is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted oxindole. Computational studies on related molecules predict HOMO-LUMO energy gaps and other reactivity indices, as illustrated in the table below for indole-2-carboxylic acid.

Table 1: Calculated Electronic Properties of Indole-2-Carboxylic Acid (ID2CA) using DFT (Data derived from studies on analogous compounds to illustrate typical values)

| Property | Gas Phase | DMSO | Methanol | Water |

| HOMO Energy (eV) | -6.21 | -6.32 | -6.33 | -6.34 |

| LUMO Energy (eV) | -1.43 | -1.55 | -1.56 | -1.57 |

| HOMO-LUMO Gap (eV) | 4.78 | 4.77 | 4.77 | 4.77 |

| Dipole Moment (Debye) | 4.15 | 6.23 | 6.09 | 6.13 |

This table is interactive. Data is illustrative based on findings for indole-2-carboxylic acid. ajol.info

Reactivity indices such as Fukui functions can further pinpoint the most reactive sites within the this compound molecule. mdpi.com These calculations would likely identify the nitrogen atom, the carbonyl oxygen, and specific carbons on the benzene (B151609) ring as key sites for chemical interactions.

Quantum chemical calculations are highly effective in predicting vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. computabio.comrsc.orgfaccts.de By computing the harmonic vibrational frequencies and NMR shielding tensors, theoretical spectra can be generated that closely match experimental results, aiding in structural confirmation and interpretation. rsc.orgarxiv.org

For a molecule like this compound, DFT methods can predict characteristic IR absorption peaks. Key vibrations would include:

O-H stretching from the carboxylic acid group (typically broad, around 2500-3300 cm⁻¹).

N-H stretching from the lactam ring (around 3100-3300 cm⁻¹).

C=O stretching from both the lactam (amide I band, ~1680-1700 cm⁻¹) and the carboxylic acid (~1700-1730 cm⁻¹).

C=C stretching from the aromatic ring (around 1450-1600 cm⁻¹).